

TCTA as a Hole Injection Layer in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine*

Cat. No.: *B168805*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is a versatile organic semiconductor that has garnered significant attention in the field of organic electronics.^{[1][2]} Its unique molecular structure, featuring a triphenylamine core functionalized with three carbazole moieties, imparts excellent hole transporting and injecting properties.^[1] This makes TCTA a crucial component in high-performance Organic Light-Emitting Diodes (OLEDs), where it is frequently employed as a hole injection layer (HIL), hole transport layer (HTL), and even as a host material for phosphorescent emitters.^{[1][2]} This document provides detailed application notes and experimental protocols for utilizing TCTA as a hole injection layer in the fabrication and characterization of organic electronic devices.

Physicochemical and Electronic Properties of TCTA

A thorough understanding of the material properties of TCTA is essential for designing efficient device architectures. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4,4',4"-Tris(carbazol-9-yl)triphenylamine	[1]
CAS Number	139092-78-7	[2]
Molecular Formula	C ₅₄ H ₃₆ N ₄	[2]
Molecular Weight	740.89 g/mol	[2]
Appearance	White powder/crystals	[2]
Highest Occupied Molecular Orbital (HOMO)	-5.7 to -5.83 eV	[2][3]
Lowest Unoccupied Molecular Orbital (LUMO)	-2.4 to -2.43 eV	[2]
Energy Gap (Eg)	~3.4 eV	[2]
Hole Mobility (μh)	~1 × 10 ⁻³ to 4 × 10 ⁻⁴ cm ² /V·s (pristine film)	[4]
Purity	>99.5% (sublimed)	[1][2]

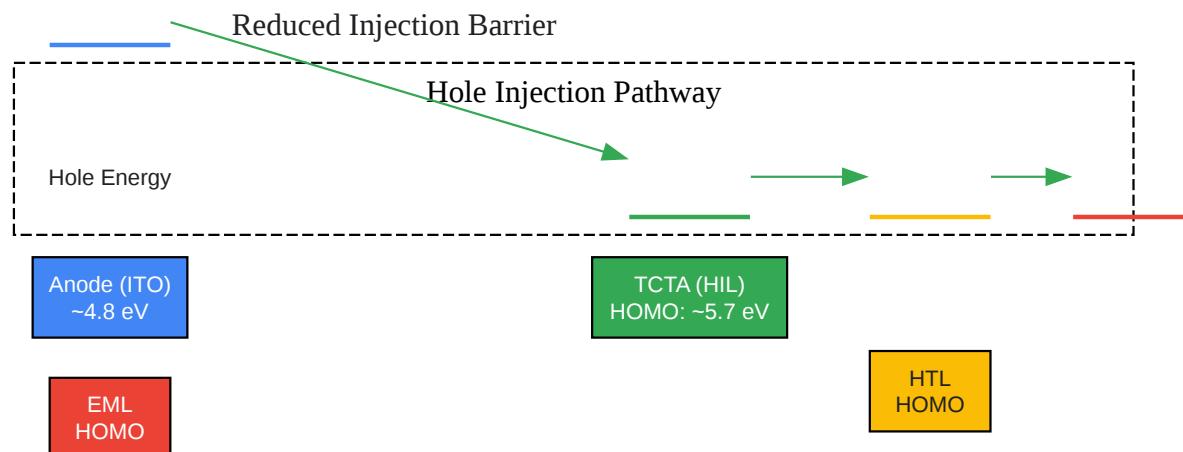
Role of TCTA as a Hole Injection Layer

The primary function of a hole injection layer is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) into the hole transport layer. TCTA excels in this role due to the favorable alignment of its HOMO level with the work function of ITO and the HOMO level of adjacent organic layers. This reduces the energy barrier for hole injection, leading to lower turn-on voltages and improved device efficiency.

Below is a diagram illustrating the typical device structure of an OLED incorporating a TCTA hole injection layer.

Caption: A typical multilayer OLED device structure.

The energy level diagram below illustrates the hole injection process facilitated by TCTA.



[Click to download full resolution via product page](#)

Caption: Energy level diagram showing hole injection.

Experimental Protocols

Substrate Cleaning Protocol (for ITO-coated glass)

A pristine substrate surface is critical for the fabrication of high-performance organic electronic devices. The following protocol is a widely accepted method for cleaning ITO-coated glass substrates.[5][6]

Materials and Equipment:

- ITO-coated glass substrates
- Deionized (DI) water
- Detergent solution (e.g., Hellmanex III)
- Acetone (semiconductor grade)
- Isopropyl alcohol (IPA, semiconductor grade)
- Ultrasonic bath

- Nitrogen (N₂) gas gun
- UV-Ozone cleaner or Oxygen Plasma asher

Procedure:

- Initial Cleaning:
 - Place the ITO substrates in a substrate holder.
 - Sonciate in a beaker with detergent solution in DI water for 15 minutes.
 - Rinse thoroughly with DI water.
- Solvent Cleaning:
 - Sonciate in DI water for 15 minutes.
 - Sonciate in acetone for 15 minutes.
 - Sonciate in isopropyl alcohol (IPA) for 15 minutes.
- Drying:
 - Thoroughly dry the substrates using a nitrogen (N₂) gas gun.
- Surface Treatment:
 - Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 15 minutes or oxygen plasma to remove any remaining organic residues and to increase the work function of the ITO surface.

Fabrication of an OLED Device with a TCTA HIL via Vacuum Thermal Evaporation

Vacuum thermal evaporation is the most common method for depositing small molecule organic materials like TCTA.[\[7\]](#)[\[8\]](#)

Equipment:

- High-vacuum thermal evaporation system (base pressure $< 10^{-6}$ Torr)
- Quartz crystal microbalance (QCM) for thickness monitoring
- Substrate holder with a shadow mask for defining the device area
- Crucibles for organic materials and metals

Materials:

- Cleaned ITO-coated glass substrates
- TCTA powder (sublimed grade for high purity)
- Hole transport material (e.g., NPB)
- Emissive layer material (e.g., Alq₃ doped with a fluorescent or phosphorescent guest)
- Electron transport material (e.g., Alq₃)
- Electron injection material (e.g., LiF)
- Cathode material (e.g., Aluminum)

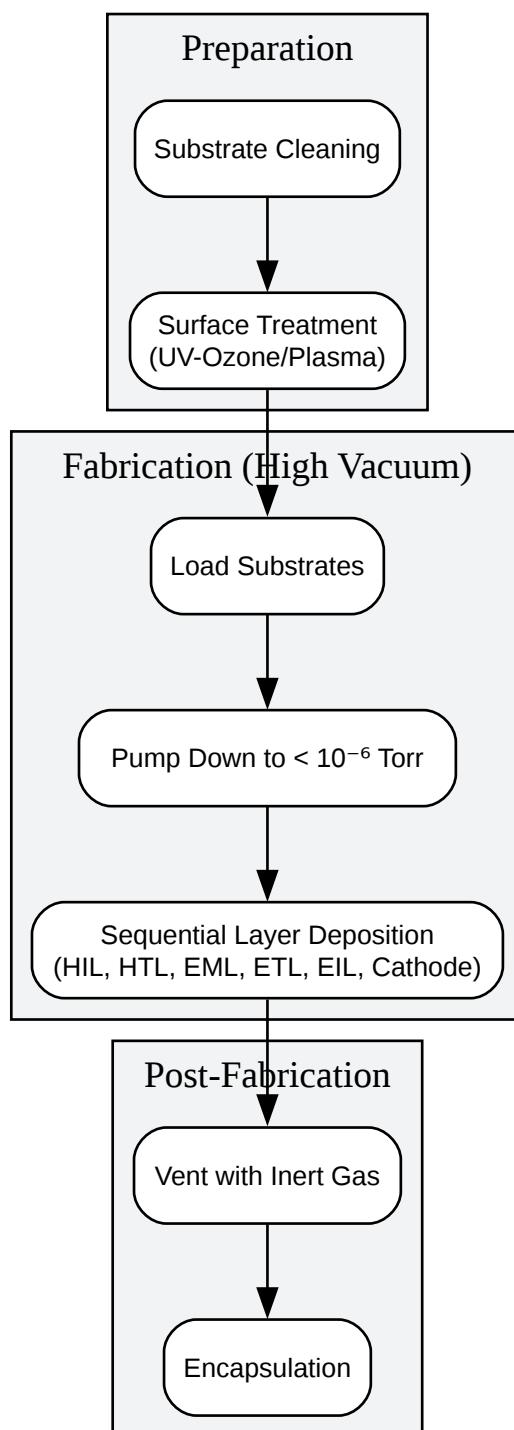
Procedure:

- Substrate Loading:
 - Load the cleaned and surface-treated ITO substrates into the substrate holder in the vacuum chamber.
- Pump Down:
 - Evacuate the chamber to a base pressure of at least 10^{-6} Torr.
- Layer Deposition:

- Hole Injection Layer (HIL): Evaporate TCTA onto the ITO substrate.
 - Deposition Rate: 0.5 - 1 Å/s
 - Final Thickness: 10 - 30 nm
- Hole Transport Layer (HTL): Evaporate the chosen HTL material.
 - Deposition Rate: 1 - 2 Å/s
 - Final Thickness: 30 - 50 nm
- Emissive Layer (EML): Co-evaporate the host and guest materials at the desired doping concentration.
 - Deposition Rate (Host): ~2 Å/s
 - Deposition Rate (Guest): Adjust to achieve the desired doping ratio (e.g., 6-10 wt%).
 - Final Thickness: 20 - 40 nm
- Electron Transport Layer (ETL): Evaporate the ETL material.
 - Deposition Rate: 1 - 2 Å/s
 - Final Thickness: 20 - 40 nm
- Electron Injection Layer (EIL): Evaporate a thin layer of LiF.
 - Deposition Rate: 0.1 - 0.2 Å/s
 - Final Thickness: 0.5 - 1 nm
- Cathode: Evaporate the metal cathode through a shadow mask.
 - Deposition Rate: 5 - 10 Å/s
 - Final Thickness: 100 - 150 nm

- Venting and Encapsulation:
 - Vent the chamber with an inert gas (e.g., Nitrogen or Argon).
 - Immediately encapsulate the devices in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

The following diagram outlines the workflow for device fabrication.



[Click to download full resolution via product page](#)

Caption: Workflow for OLED fabrication.

Device Characterization Protocol: Current Density-Voltage-Luminance (J-V-L)

This protocol describes the fundamental electrical and optical characterization of the fabricated OLEDs.[\[9\]](#)[\[10\]](#)

Equipment:

- Source measure unit (SMU)
- Photometer or spectrometer with a calibrated photodiode
- Probe station or device holder
- Computer with control and data acquisition software

Procedure:

- Device Connection:
 - Place the encapsulated OLED device on the probe station.
 - Connect the positive terminal of the SMU to the anode (ITO) and the negative terminal to the cathode (Al).
- Measurement Setup:
 - Position the photodetector directly in front of the active pixel of the OLED.
 - Set up the software to sweep the voltage from 0 V to a specified maximum voltage (e.g., 10-15 V) in defined steps (e.g., 0.1 V).
 - Configure the software to simultaneously record the current from the SMU and the luminance from the photometer at each voltage step.
- Data Acquisition:
 - Start the voltage sweep and record the J-V-L data.

- Data Analysis:
 - Plot the current density (J) versus voltage (V).
 - Plot the luminance (L) versus voltage (V).
 - Calculate and plot the current efficiency (cd/A) versus current density (J).
 - Calculate and plot the power efficiency (lm/W) versus current density (J).
 - Calculate and plot the external quantum efficiency (EQE, %) versus current density (J).

Performance of OLEDs with TCTA as a Hole Injection/Transport Layer

The performance of OLEDs is highly dependent on the overall device architecture and the specific materials used in each layer. The following table summarizes reported performance metrics for various OLEDs where TCTA is utilized as a hole-transporting or hole-injecting component.

Emitting Color	Device Structure	Max. Current Efficiency (cd/A)	Max. Power Efficiency (lm/W)	Max. EQE (%)	Reference
White	ITO/MoO ₃ /NP B/TAPC/TCT A:Ir(MDQ) ₂ (acac)/TCTA:Ir(ppy) ₃ /.../Al	37.1	32.1	-	[2]
Red	ITO/MoO ₃ /NP B/TCTA/TCT A:3P-T2T:DCJTB/3P-T2T/LiF/Al	22.7	21.5	10.15	[2]
Green	ITO/PEDOT:PSS/α-NPD/TCTA/T2T: (PPy) ₂ Ir(acac)/TAZ/LiF/Al	54	48	17.4	[2]
White	ITO/HATCN/NPB/TCTA/m CP:2CzPN/TAZ:PO-01/TAZ/LiF/Al	-	80.1	38.4	[2]
Blue	ITO/EHI608/T CTA/TCTA:3TPY MB/Al	36.0	27.5	-	[2]
White	ITO/MoO _x /NPB/4% Y-Pt*:TCTA/8%Flrpic:mCP/8%	45.6	35.8	16.0	[2]

Flrpic:UGH2/

BAIq/LiF/AI

Conclusion

TCTA is a highly effective and versatile material for use as a hole injection layer in organic electronic devices, particularly OLEDs. Its favorable energy levels and good hole mobility contribute to reduced device operating voltages and enhanced efficiencies. The detailed protocols provided in this document offer a comprehensive guide for researchers and scientists to successfully fabricate and characterize high-performance organic electronic devices utilizing TCTA. Adherence to stringent cleaning and fabrication procedures is paramount to achieving reproducible and optimal device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. [OPG](http://OPG.optica.org) [opg.optica.org]
- 5. ossila.com [ossila.com]
- 6. Substrate Cleaning [utep.edu]
- 7. displayman.com [displayman.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 10. ossila.com [ossila.com]
- To cite this document: BenchChem. [TCTA as a Hole Injection Layer in Organic Electronics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b168805#tcta-as-a-hole-injection-layer-in-organic-electronics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com